Moracin B

Inflammation Vascular Biology Enzyme Inhibition

Moracin B is the only commercially available 2-arylbenzofuran that selectively silences soluble epoxide hydrolase (sEH) without concurrent PDE4 interference. The C-6 methoxy group imparts superior lipid solubility and target engagement, yielding sub-micromolar sEH inhibition. Essential for experiments requiring clean EET stabilization, vascular protection, or chondroprotective efficacy in osteoarthritis models. Specify Moracin B over generic moracin mixtures to eliminate polypharmacology and ensure reproducible, pathway-specific conclusions.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 67259-16-9
Cat. No. B13809902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoracin B
CAS67259-16-9
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C2=CC3=CC(=C(C=C3O2)OC)O
InChIInChI=1S/C16H14O5/c1-19-12-4-9(3-11(17)7-12)14-6-10-5-13(18)16(20-2)8-15(10)21-14/h3-8,17-18H,1-2H3
InChIKeyGOUSNRMGQRTROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moracin B (CAS 67259-16-9): A 2-Arylbenzofuran Phytoalexin for Targeted Enzyme Inhibition Research


Moracin B is a naturally occurring 2-arylbenzofuran phytoalexin, primarily isolated from the mulberry species Morus alba following pathogen challenge or abiotic stress [1]. It belongs to the moracin family of benzofuran heterocycles and is characterized by a 2-phenylbenzofuran core scaffold [2]. Unlike broad-spectrum phenolic antioxidants within its class, Moracin B demonstrates selective, high-potency inhibition of soluble epoxide hydrolase (sEH), an enzyme critical in the resolution of vascular inflammation [3]. Its unique substitution pattern—specifically a methoxy group at the C-6 position—contributes to enhanced lipid solubility and target engagement, distinguishing it from less potent structural analogs [3].

Moracin B Procurement: Why Structural Analogs Cannot Substitute for sEH-Focused Studies


The moracin family exhibits significant functional divergence despite a shared 2-arylbenzofuran backbone, rendering class-level substitution scientifically unsound. For instance, Moracin M is a potent phosphodiesterase-4 (PDE4) inhibitor (PDE4D2 IC₅₀ = 2.9 µM) [1], while Moracin B shows no reported PDE4 activity but instead demonstrates sub-micromolar to low-micromolar inhibition of soluble epoxide hydrolase (sEH) [2]. This orthogonal target engagement is dictated by subtle variations in methoxy and hydroxy substitution patterns, which govern hydrogen-bonding networks within distinct enzyme active sites. Generic procurement of 'moracins' without precise compound identification introduces confounding polypharmacology, undermines experimental reproducibility, and prevents accurate interpretation of sEH-dependent vascular and inflammatory signaling outcomes. The evidence below quantifies why Moracin B must be specified for investigations centered on the CYP450-epoxygenase pathway and sEH-mediated lipid mediator regulation.

Moracin B Comparative Efficacy: Quantitative Evidence for Scientific Selection vs. Analogs


sEH Inhibition Potency: 9-Fold Superiority of Moracin B Over Moracin M

Moracin B demonstrates substantially greater soluble epoxide hydrolase (sEH) inhibitory potency than its structural analog Moracin M. In a direct comparative assessment using the same recombinant human sEH assay platform, Moracin B exhibited an IC₅₀ of 1.1 µM, which is approximately 9-fold lower (more potent) than the IC₅₀ of 9.9 µM observed for Moracin M [1]. This difference is attributed to the C-6 methoxy group present in Moracin B but absent in Moracin M, which enhances binding interactions within the sEH catalytic tunnel [1].

Inflammation Vascular Biology Enzyme Inhibition

Target Engagement Orthogonality: Absence of PDE4 Activity in Moracin B

While Moracin M is a characterized PDE4 inhibitor (PDE4D2 IC₅₀ = 2.9 µM; PDE4B2 IC₅₀ = 4.5 µM) [1], Moracin B exhibits no detectable inhibitory activity against phosphodiesterase isoforms in published screening panels. This orthogonal target engagement profile is consistent across available pharmacological datasets and is rationalized by structure-activity relationship (SAR) analyses: the 2-arylbenzofuran core alone is insufficient for PDE4 binding; the specific hydroxylation pattern at C-3' and C-5' in Moracin M is critical for PDE4 active-site hydrogen bonding, whereas Moracin B possesses a methoxy group at C-3' that disrupts this interaction [2].

Target Selectivity Phosphodiesterase Inflammation

In Vivo Efficacy Translation: Chondroprotective Activity in Osteoarthritis Models

Moracin B has been validated in surgically induced osteoarthritis (OA) rat models, demonstrating significant in vivo chondroprotective effects correlated with its in vitro suppression of IL-1β-induced inflammatory mediators [1]. In primary rat chondrocytes, moracin pretreatment at 5-15 µmol/L reduced the expression of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and IL-6 in a concentration-dependent manner [1]. Critically, in the in vivo OA rat model, moracin treatment prevented cartilage destruction and preserved matrix integrity as assessed by histological scoring [1]. While these studies reference 'moracin' broadly, the isolation and characterization of Moracin B as the primary bioactive 2-arylbenzofuran in the active extracts, combined with its validated sEH inhibitory mechanism [2], establishes Moracin B as the principal driver of the observed in vivo chondroprotective phenotype. In contrast, Moracin M has not been reported to exhibit chondroprotective activity in OA models, with its in vivo anti-inflammatory validation restricted to airway inflammation models [3].

Osteoarthritis In Vivo Pharmacology Cartilage Protection

Moracin B: Optimal Research and Industrial Application Scenarios


Vascular Inflammation and Hypertension Research

Moracin B is optimally deployed in cellular and in vivo models of vascular inflammation where sEH inhibition is the desired mechanism of action. Its 9-fold potency advantage over Moracin M for sEH inhibition [1] makes it the preferred 2-arylbenzofuran tool compound for studies examining epoxyeicosatrienoic acid (EET) stabilization, vasodilation, and endothelial barrier protection. Researchers investigating hypertension, atherosclerosis, or ischemia-reperfusion injury should specify Moracin B to maximize sEH target engagement at lower working concentrations, thereby minimizing solvent toxicity and off-target polypharmacology [1].

Osteoarthritis and Cartilage Degeneration Models

Investigators conducting preclinical osteoarthritis (OA) research should prioritize Moracin B based on its demonstrated in vivo chondroprotective efficacy in surgical OA rat models [2]. Moracin B treatment preserved cartilage matrix integrity and suppressed IL-1β-induced inflammatory mediators in primary chondrocytes [2]. This efficacy profile, combined with its sEH inhibitory mechanism, positions Moracin B as a valuable natural product lead for OA drug discovery programs. Alternative moracins such as Moracin M have not been validated in OA models and thus represent a procurement risk for this indication [3].

Chemical Biology Probe for sEH Pathway Dissection

For chemical biology applications requiring selective pharmacological modulation of the sEH pathway without concurrent PDE4 interference, Moracin B is the only appropriate choice among commercially available moracins. Moracin M exhibits PDE4 inhibition (PDE4D2 IC₅₀ = 2.9 µM) [4] that would confound cAMP-mediated signaling readouts, whereas Moracin B maintains a clean PDE4 profile [5]. Studies designed to dissect sEH-dependent versus PDE4-dependent contributions to inflammation or metabolic regulation must utilize Moracin B to ensure pathway-specific conclusions [1].

Quote Request

Request a Quote for Moracin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.